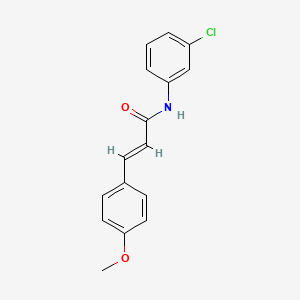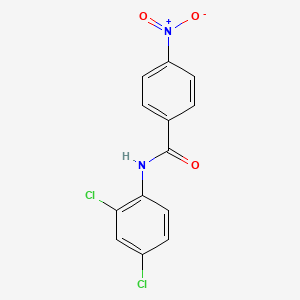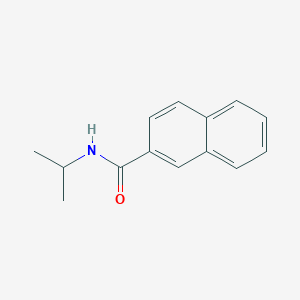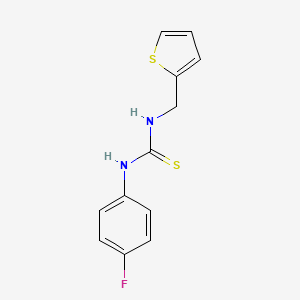
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMA is a member of the acrylamide family and is synthesized through a multistep process involving various reagents and solvents.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation and cell cycle arrest.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest at the G2/M phase and to activate the apoptotic pathway in cancer cells. N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has also been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide has been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is complex and requires several purification steps, which can be time-consuming and expensive. In addition, further studies are needed to determine the optimal dosage and administration route of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, as well as its potential side effects.
Direcciones Futuras
There are several potential future directions for N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide research. One area of interest is the development of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the synergistic effects of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in combination with other anticancer drugs. Furthermore, the potential use of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide in other therapeutic applications, such as anti-inflammatory and neuroprotective agents, should also be explored.
In conclusion, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide is a promising chemical compound with potent anticancer activity and potential therapeutic properties. Although further studies are needed to fully understand its mechanism of action and optimal dosage, N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide represents a valuable tool in the development of novel anticancer drugs and other therapeutic agents.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 3-chloroaniline and 4-methoxybenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride. The reaction mixture is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFSXPXYBOEDKA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)


![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)


![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
